
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves a two-step substitution reaction. Initially, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reacted with triethylamine in dichloromethane under ice bath conditions. This is followed by the addition of isovaleryl chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to maintain consistency and yield.
化学反応の分析
Types of Reactions
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine primarily undergoes substitution reactions. It is a key reagent in Suzuki–Miyaura coupling reactions, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: Mild temperatures, typically around 50-80°C, and inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in creating biologically active compounds.
Medicine: Explored for its role in synthesizing pharmaceutical intermediates and potential drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action for 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)carbamate
Uniqueness
4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Its combination of chloro and fluoro substituents, along with the boronic ester group, makes it a versatile and valuable reagent in organic synthesis .
特性
分子式 |
C12H16BClFNO2 |
|---|---|
分子量 |
271.52 g/mol |
IUPAC名 |
4-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,16H2,1-4H3 |
InChIキー |
HXCHYCONAMVNIJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


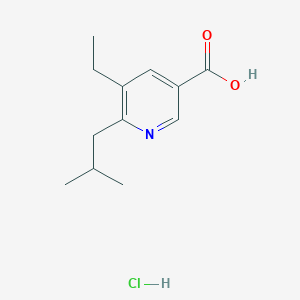

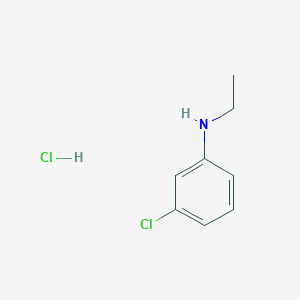
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
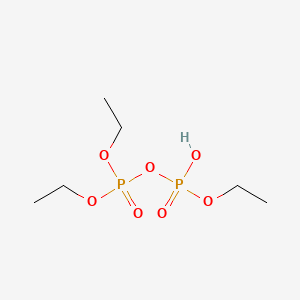
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
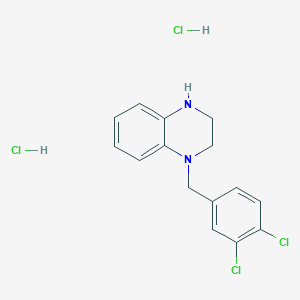
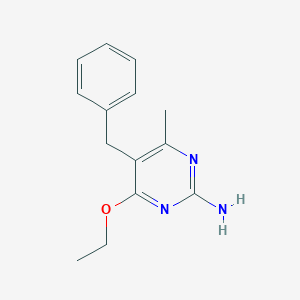
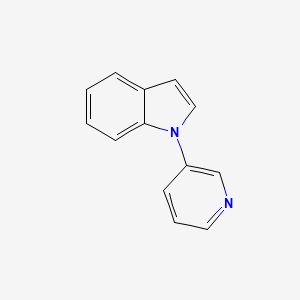
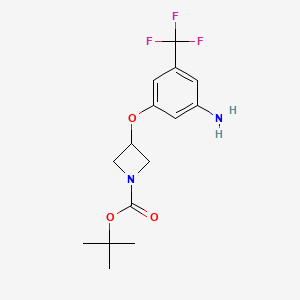
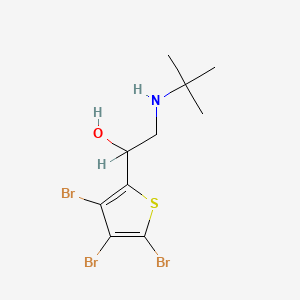
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
